

2-Amino-2-methylpropanenitrile as a precursor for azobisisobutyronitrile

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

Cat. No.: B028548

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Application Notes: Synthesis of Azobisisobutyronitrile (AIBN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of azobisisobutyronitrile (AIBN) involves hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. AIBN is an explosive compound that decomposes above 65 °C.[1][2] Personal protective equipment, including a respirator dust mask, protective gloves, and safety glasses, is recommended.[1]

Introduction

Azobisisobutyronitrile (AIBN) is a widely utilized free radical initiator in various chemical processes, including polymerizations and other radical-induced reactions.[2][3][4] Its utility stems from its thermal decomposition, which generates two 2-cyanoprop-2-yl radicals and nitrogen gas.[1][5] This decomposition occurs at temperatures above 40 °C, with a common experimental range between 66 °C and 72 °C.[1][5] AIBN is favored over other radical initiators like benzoyl peroxide due to a lower risk of explosion and the absence of oxygenated byproducts.[1][6]

This document outlines the common two-step synthesis of AIBN. It is important to note that the precursor for this synthesis is acetone cyanohydrin, not **2-amino-2-methylpropanenitrile**. The

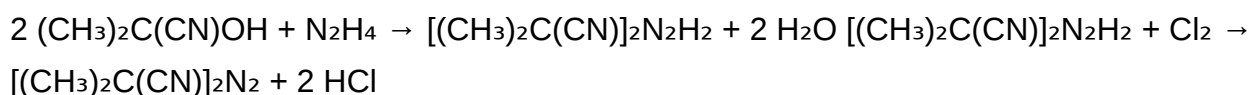
process involves the reaction of acetone cyanohydrin with hydrazine to form a dialkylhydrazine intermediate, which is subsequently oxidized to yield AIBN.[\[1\]](#)

Chemical Principle

The synthesis of AIBN from acetone cyanohydrin proceeds in two main steps:

- **Formation of the Hydrazo Intermediate:** Acetone cyanohydrin reacts with hydrazine to produce 1,2-bis(2-cyanoprop-2-yl)hydrazine.
- **Oxidation:** The hydrazo intermediate is then oxidized to form azobisisobutyronitrile.

The overall reaction scheme is as follows:



Experimental Protocols

3.1. Materials and Reagents

| Reagent | Molar Mass (g/mol) | CAS Number | Notes |
|----------------------------|----------------------|------------|------------------|
| Acetone Cyanohydrin | 85.09 | 75-86-5 | Highly toxic |
| Hydrazine Sulfate | 130.12 | 10034-93-2 | Corrosive, toxic |
| Sodium Cyanide | 49.01 | 143-33-9 | Highly toxic |
| Acetone | 58.08 | 67-64-1 | Flammable |
| Hydrogen Peroxide (30-35%) | 34.01 | 7722-84-1 | Strong oxidizer |
| Sodium Bromide | 102.89 | 7647-15-6 | |
| Hydrochloric Acid | 36.46 | 7647-01-0 | Corrosive |
| Ethanol | 46.07 | 64-17-5 | Flammable |
| Methanol | 32.04 | 67-56-1 | Flammable, toxic |

3.2. Synthesis of 1,2-bis(2-cyanoprop-2-yl)hydrazine

This protocol is adapted from a described method for AIBN preparation.[\[7\]](#)

- In a suitable reaction vessel, dissolve 24 g (0.185 mol) of hydrazine sulfate in 175 ml of warm water.[\[7\]](#)
- In a separate container, dissolve 18 g (0.37 mol) of sodium cyanide in 50 ml of water.[\[7\]](#)
- Carefully add the sodium cyanide solution to the hydrazine sulfate solution.
- To this mixture, add 24.5 ml (19.3 g, 0.33 mol) of acetone.[\[7\]](#)
- The reaction is exothermic and should be cooled to maintain a temperature of around 20 °C.[\[7\]](#)
- A crystalline precipitate of 1,2-bis(2-cyanoprop-2-yl)hydrazine will form.[\[7\]](#)
- After the reaction is complete, filter the precipitate and wash it with water.
- The resulting product can be used in the next step, with an expected yield of around 44 g and a melting point of 92-93 °C.[\[7\]](#)

3.3. Oxidation to Azobisisobutyronitrile (AIBN)

This protocol utilizes hydrogen peroxide as the oxidizing agent.[\[8\]](#)

- Suspend the 1,2-bis(2-cyanoprop-2-yl)hydrazine intermediate in an acidic aqueous medium. The pH should be adjusted to 1-2 with hydrochloric acid.[\[8\]](#)
- Add a catalytic amount of sodium bromide (0.1-0.5 mol%).[\[8\]](#)
- Slowly add 30-35% hydrogen peroxide to the mixture while maintaining the temperature between 15-20 °C.[\[8\]](#)
- Continue the reaction until a yellow color appears, indicating the formation of AIBN.
- Filter the crude AIBN product, wash it with water, and dry it.[\[7\]](#)

3.4. Purification

AIBN can be purified by recrystallization.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Dissolve the crude AIBN in hot methanol or ethanol (around 40-50 °C).[\[10\]](#)
- Allow the solution to cool slowly to form crystals.
- Filter the purified crystals and dry them in a vacuum oven at a low temperature.

Data Summary

Table 1: Reaction Parameters

| Step | Reaction | Temperature | Duration | Solvent |
|------|-----------------------------------|--------------------------|---------------------|---------------------|
| 1 | Formation of Hydrazo Intermediate | 20 °C | Exothermic, monitor | Water |
| 2 | Oxidation to AIBN | 15-20 °C | Until color change | Acidic Water |
| 3 | Purification | 40-50 °C for dissolution | Cool to crystallize | Methanol or Ethanol |

Table 2: Product Characteristics

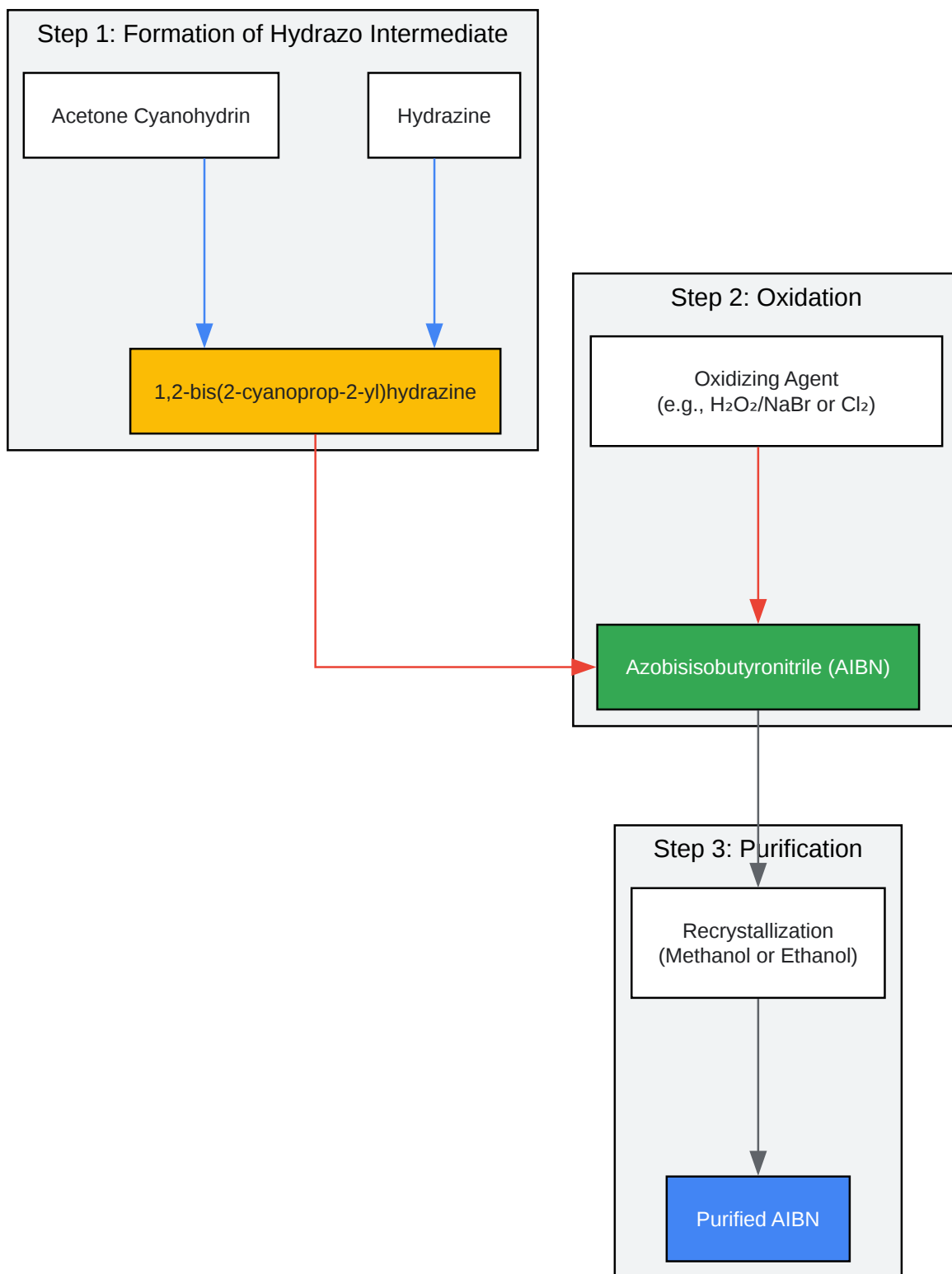
| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) |
|----------|---|---------------------|----------------|--------------------|
| AIBN | C ₈ H ₁₂ N ₄ | 164.21 | White crystals | 103-105 |

Applications in Research and Drug Development

AIBN's primary application is as a radical initiator in a variety of chemical transformations relevant to research and drug development:

- **Polymer Synthesis:** It is used to initiate the polymerization of vinyl monomers to create polymers with specific properties for drug delivery systems, medical devices, and other biomedical applications.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- **Organic Synthesis:** AIBN initiates radical reactions such as the anti-Markovnikov hydrohalogenation of alkenes and Wohl-Ziegler bromination, which are useful in the synthesis of complex organic molecules and active pharmaceutical ingredients.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Drug Stability Studies:** AIBN can be used in solid-state stress studies to assess the autoxidation susceptibility of drugs, providing insights into their long-term stability.[\[12\]](#)

Visualizations



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Caption: Workflow for the synthesis of AIBN.

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References

- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2-AZOBISISOBUTYRONITRILE - Ataman Kimya [atamanchemicals.com]
- 4. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 2,2-AZOBISISOBUTYRONITRILE - Ataman Kimya [atamanchemicals.com]
- 7. scribd.com [scribd.com]
- 8. grokipedia.com [grokipedia.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Azobisisobutyronitrile | C₈H₁₂N₄ | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Assessment of Diverse Solid-State Accelerated Autoxidation Methods for Droperidol - PMC [pmc.ncbi.nlm.nih.gov]
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